2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C13H16BFO4 and its molecular weight is 266.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A significant application of compounds related to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in the synthesis and structural characterization of boric acid ester intermediates. These compounds, synthesized through multi-step reactions, are confirmed using various spectroscopic methods and X-ray diffraction. Their molecular structures are further investigated using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Fluorescent Prochelators and Sensing Applications
Compounds structurally similar to the target chemical have been developed as fluorescent prochelators. These are used for detecting transition metal ions and hydrogen peroxide, demonstrating a decrease in fluorescence upon reaction. Such prochelators can serve as effective sensors for various biochemical processes and environmental monitoring (Hyman & Franz, 2012).
Applications in Medicinal Chemistry and Imaging
In the realm of medicinal chemistry, related compounds have been utilized in the synthesis of novel tracers for PET imaging, highlighting their potential in diagnostic applications. This includes the synthesis of fluorine-18-labeled analogs for imaging specific cellular receptors (Wang et al., 2014).
Enhancing Sensory Performance of Borate Compounds
Modifications of the borate structure, similar to the target compound, have shown to significantly enhance the sensory performance for detecting hydrogen peroxide vapor, suggesting applications in safety and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal (usually palladium), which then forms a new carbon-carbon bond . This mode of action allows for the formation of complex organic structures.
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical processes due to their ability to form reversible covalent bonds with biomolecules .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by ph, with hydrolysis rates increasing at physiological ph .
Result of Action
The ability of boronic esters to form reversible covalent bonds with biomolecules can potentially modulate the function of these molecules, leading to various cellular effects .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters, which can affect their stability and reactivity, is known to increase at physiological pH .
Biochemical Analysis
Biochemical Properties
The role of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in biochemical reactions is not well-documented in the literature. Similar compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from covalent bonding to electrostatic interactions .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKOYVWFDCAHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373168-89-8 | |
Record name | 3-Carboxy-2-fluorophenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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